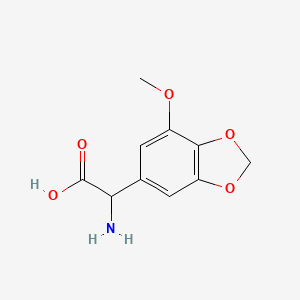

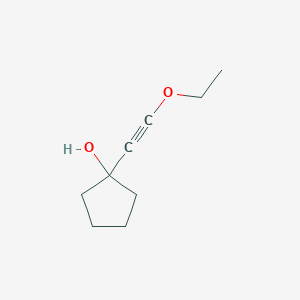

1-(2-Ethoxyethynyl)cyclopentanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-(2-Ethoxyethynyl)cyclopentanol" is a specialized organic compound, part of the cyclopentanol family, with potential applications in various chemical synthesis processes. Its study encompasses synthesis techniques, structural analysis, chemical behavior, and physical and chemical properties.

Synthesis Analysis

The compound "this compound" does not directly appear in the literature, but related synthesis methods involve the additive reaction of ethynylcyclopentanol with organotin compounds or catalyzed reactions involving allenyl-carbonyl units. For instance, (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol was synthesized by reacting 1-ethynylcyclopentanol with tri-o-tolyltin hydride, yielding derivatives after substituting o-tolyl groups with halogens (D. Zhu et al., 2003). Another approach involves the rhodium-catalyzed silylative carbocyclization of allenyl-aldehydes and -ketones, producing cis-2-triethylsilylvinyl-cyclopentanols (Suk-Ku Kang et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds showcases diverse geometries around the metal center in organometallic derivatives and the influence of intramolecular interactions. For example, in certain stannyl vinyl cyclopentanol derivatives, the tin atom exhibits geometries ranging from tetrahedral distorted towards trigonal bipyramidal due to weak intramolecular interactions (D. Zhu et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Approaches

The compound 1-(2-Ethoxyethynyl)cyclopentanol and its derivatives are synthesized via various chemical reactions, including additive reactions and retro-Dieckmann-type ring-opening reactions. For instance, (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol was synthesized through the additive reaction of 1-ethynylcyclopentanol with tri-o-tolyltin hydride (Zhu et al., 2003). Additionally, α-Alkynyl-α-ethoxycarbonyl cyclopentanones were synthesized from ethyl 2-oxocyclopentanonecarboxylate and ethyl 2-oxocyclohexanonecarboxylate through reactions with alkynyllead triacetates (Sano et al., 2005).

Crystal Structure Analysis

The crystal and molecular structures of synthesized compounds are often analyzed using techniques like single-crystal X-ray diffraction analysis to understand their geometric configurations. The studies revealed the geometry of atoms in the compound and how intramolecular interactions, such as those between Sn and hydroxyl O atoms, affect the compound's structure (Zhu et al., 2003).

Catalytic and Chemical Properties

Catalysis and Reactions

The compound and its derivatives are used in catalysis and various chemical reactions. For instance, reactions of certain complexes with 1-ethynylcycloalkanols in dichloromethane/methanol solutions led to the formation of methoxy-alkenyl carbenes, showcasing their reactive nature and potential use in synthetic chemistry (Ghebreyessus & Nelson, 2003).

Enantioselective Transesterification

Certain derivatives of cyclopentanols have been used as substrates for enantioselective transesterification reactions, catalyzed by lipase B from Candida antarctica. This process is significant for producing pure enantiomers, which are essential in the pharmaceutical industry for their biological activity (Brunet et al., 1999).

Silylative Carbocyclization

Derivatives of this compound have been used in rhodium-catalyzed silylative carbocyclization reactions, leading to the formation of cis-2-triethylsilylvinyl-cyclopentanols and -cyclohexanols. This process highlights the compound's role in facilitating complex synthetic transformations (Kang et al., 2003).

Biofuel Applications

- Biofuel Research: Cyclopentanol, a closely related compound, has been studied for its potential as a biofuel due to its high resistance to auto-ignition. Understanding the oxidation chemistry and reaction rates of cyclopentanol with radicals like the hydroxyl radical is crucial in assessing its suitability and performance as a biofuel additive (Duan et al., 2021).

Safety and Hazards

The safety data sheet for “1-(2-Ethoxyethynyl)cyclopentanol” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

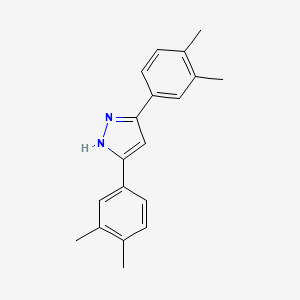

1-(2-ethoxyethynyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-8-7-9(10)5-3-4-6-9/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJASHPACNLBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC1(CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)

![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)

amino}acetamide](/img/structure/B2486438.png)